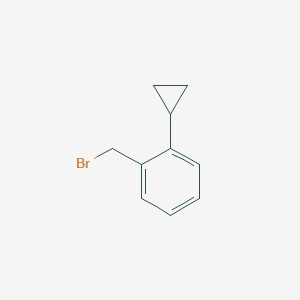

1-(Bromomethyl)-2-cyclopropylbenzene

CAS No.: 1260801-90-8

Cat. No.: VC2932264

Molecular Formula: C10H11B

Molecular Weight: 211.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260801-90-8 |

|---|---|

| Molecular Formula | C10H11B |

| Molecular Weight | 211.1 g/mol |

| IUPAC Name | 1-(bromomethyl)-2-cyclopropylbenzene |

| Standard InChI | InChI=1S/C10H11Br/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7H2 |

| Standard InChI Key | OSTVXEILFLHRHF-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC=CC=C2CBr |

| Canonical SMILES | C1CC1C2=CC=CC=C2CBr |

Introduction

Chemical Structure and Properties

1-(Bromomethyl)-2-cyclopropylbenzene is characterized by its distinctive structure that combines aromatic, cyclic, and halogenated features. The compound's structure includes a benzene ring with a cyclopropyl group at the ortho position and a bromomethyl group at the adjacent carbon.

Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1260801-90-8 |

| Molecular Formula | C10H11Br |

| Molecular Weight | 211.1 g/mol |

| IUPAC Name | 1-(bromomethyl)-2-cyclopropylbenzene |

| Standard InChI | InChI=1S/C10H11Br/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7H2 |

| Standard InChIKey | OSTVXEILFLHRHF-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC=CC=C2CBr |

| Physical State | Not explicitly reported, likely liquid at room temperature |

Synthesis Methods

1-(Bromomethyl)-2-cyclopropylbenzene is typically synthesized through the bromination of 2-cyclopropylbenzyl alcohol using hydrobromic acid or phosphorus tribromide under controlled conditions. The reaction is usually conducted at low temperatures to minimize side reactions and maximize yield.

Standard Synthesis Procedure

The synthesis follows a general pathway similar to other benzyl bromides:

-

Starting with 2-cyclopropylbenzyl alcohol as the precursor

-

Reaction with a brominating agent (typically HBr or PBr3)

-

Careful temperature control (usually low temperatures)

-

Purification steps to isolate the final product

This approach represents a classical method for converting benzyl alcohols to benzyl bromides, with specific adaptations for the cyclopropyl-containing substrate.

Reactivity and Chemical Behavior

The reactivity of 1-(Bromomethyl)-2-cyclopropylbenzene is primarily governed by the bromomethyl group, which can participate in various nucleophilic substitution reactions. The presence of the cyclopropyl group influences the electronic properties of the molecule and can impact reaction pathways.

Key Reaction Types

The compound can undergo several types of transformations:

-

Nucleophilic Substitution Reactions: The bromomethyl group serves as an excellent leaving group in SN2 reactions, allowing for the introduction of various nucleophiles.

-

Cross-Coupling Reactions: The compound can participate in metal-catalyzed coupling reactions, such as Suzuki-Miyaura coupling.

-

Radical Reactions: Under appropriate conditions, it can engage in radical reactions, potentially involving both the bromomethyl group and the cyclopropyl moiety.

In related research involving similar cyclopropyl-containing compounds, studies have shown that the cyclopropyl group can influence reactivity patterns significantly. For instance, in compounds with arylcyclopropane structures, the conformational orientation between the aromatic ring and cyclopropane can affect reaction outcomes, leading to either C-H or C-C bond functionalization depending on the substitution pattern .

Applications in Organic Synthesis

1-(Bromomethyl)-2-cyclopropylbenzene serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules.

Synthetic Utility

The compound finds application in:

-

Medicinal Chemistry: As a precursor for the synthesis of potential pharmaceutically active compounds.

-

Materials Science: In the preparation of specialized polymers and materials.

-

Agrochemical Development: As an intermediate in the synthesis of crop protection agents.

The bromomethyl functionality provides a convenient handle for further structural elaboration, while the cyclopropyl group can impart unique conformational constraints and reactivity patterns to the resulting molecules.

Comparative Analysis with Related Compounds

Understanding 1-(Bromomethyl)-2-cyclopropylbenzene in the context of similar compounds provides valuable insights into its chemical behavior.

Comparison with Structural Analogs

| Compound | CAS Number | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 1-(Bromomethyl)-2-cyclopropylbenzene | 1260801-90-8 | 211.1 g/mol | Reference compound |

| 1-(Bromomethyl)-3-cyclopropylbenzene | 1260850-05-2 | 211.1 g/mol | Cyclopropyl group at meta position |

| 1-Bromo-2-cyclopropylbenzene | 57807-28-0 | 197.072 g/mol | Bromine directly attached to ring |

| 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene | 1227160-18-0 | 265.07 g/mol | Contains trifluoromethyl group |

The position of the cyclopropyl group relative to the bromo or bromomethyl substituent can significantly affect the compound's reactivity and physical properties. For instance, 1-(Bromomethyl)-3-cyclopropylbenzene, with the cyclopropyl group in the meta position, may exhibit different electronic effects and steric influences compared to the ortho-substituted 1-(Bromomethyl)-2-cyclopropylbenzene.

Similarly, compounds where the bromine is directly attached to the aromatic ring, such as 1-Bromo-2-cyclopropylbenzene, demonstrate distinct reactivity patterns compared to those with a bromomethyl group .

Research Applications and Future Directions

The unique structural features of 1-(Bromomethyl)-2-cyclopropylbenzene position it as a compound of interest for various research applications.

Current Research Areas

Current research involving this compound or its close analogs includes:

-

Development of Novel Synthetic Methodologies: Exploration of new reaction conditions and catalytic systems for the functionalization of the bromomethyl group.

-

Structure-Activity Relationship Studies: Investigation of how the cyclopropyl moiety affects biological activity in various molecular scaffolds.

-

Materials Science Applications: Study of the compound's potential in developing specialized polymers or materials with unique properties.

Future Research Directions

Potential future research directions may include:

-

Development of asymmetric transformations utilizing the prochiral nature of the benzyl position.

-

Exploration of the compound's potential in photoredox catalysis, leveraging the reactivity of both the bromomethyl group and the cyclopropyl moiety.

-

Investigation of its utility in the synthesis of natural product analogs and pharmaceutical candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume